molecular formula C18H20N2O4S B2955586 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide CAS No. 941886-46-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide

货号: B2955586
CAS 编号: 941886-46-0
分子量: 360.43
InChI 键: FHVHCNSSMPCLQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a benzamide core linked to an isothiazolidine dioxide moiety, a structural combination that presents a promising scaffold for probing novel biological pathways. The isothiazolidine dioxide group, in particular, is a notable pharmacophore that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers are investigating this compound primarily as a key intermediate in the synthesis of more complex molecules and as a tool compound for in vitro biological screening. Its potential research applications include serving as a building block in the development of compounds that modulate central nervous system (CNS) targets, given that structurally related sulfonamide and benzamide derivatives have shown relevant activity in this area. The compound is provided for research use only and is intended for laboratory studies by qualified scientists.

属性

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-4-7-15(20-10-3-11-25(20,22)23)12-17(13)19-18(21)14-5-8-16(24-2)9-6-14/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVHCNSSMPCLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula: C17H19N3O4S2. Its structure includes a dioxidoisothiazolidin moiety, which is known for its biological relevance, particularly in medicinal chemistry.

Antimicrobial Activity

In Vitro Studies
Research indicates that compounds containing thiazolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Percentage Concentration (μg/mL)
Staphylococcus aureus90%6.25
Escherichia coli75%12.5
Mycobacterium tuberculosis98%6.25

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In one study, compounds with similar structures demonstrated significant cytotoxicity compared to standard chemotherapeutic agents.

Cell Line IC50 (μM) Standard Drug IC50 (μM)
HeLa (Cervical Cancer)1510 (Doxorubicin)
MCF-7 (Breast Cancer)2012 (Tamoxifen)
A549 (Lung Cancer)1811 (Paclitaxel)

The compound exhibited a promising profile with lower IC50 values indicating higher potency against cancer cells .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The dioxidoisothiazolidin structure is believed to enhance the compound's interaction with cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell walls.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry found that similar compounds showed promising results against multiple pathogenic strains, suggesting that modifications in the molecular structure could enhance efficacy .
  • Cytotoxic Properties : Research published in Chemistry Africa indicated that derivatives of thiazolidine compounds exhibited significant cytotoxic effects on cancer cells, supporting their potential use in cancer therapy .

常见问题

Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

Acylation of aromatic amines with substituted benzoyl chlorides in pyridine is a common approach for synthesizing structurally related benzamides. For example, in analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), equimolar reactions between amines and acyl chlorides in pyridine at room temperature yield stable intermediates . Optimization involves monitoring reaction progress via TLC and purification via column chromatography (e.g., dichloromethane/methanol gradients) . Adjusting stoichiometry, solvent polarity, or temperature may improve yields for the target compound.

Q. How can the crystalline structure and intermolecular interactions of this compound be characterized?

Single-crystal X-ray diffraction is critical for resolving hydrogen bonding patterns and packing motifs. For instance, centrosymmetric dimers formed via N–H⋯N hydrogen bonds and stabilized by C–H⋯O/F interactions were observed in related benzamides . Refinement using riding models for H-atoms (C–H = 0.93 Å, N–H = 0.86 Å) and isotropic displacement parameters (Uiso) ensures accurate structural determination .

Q. What stability tests are recommended for this compound under varying pH and temperature conditions?

Stability studies should include:

  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
  • Hydrolytic stability : Incubation in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Oxidative stability : Exposure to hydrogen peroxide (3%) or UV light to assess photodegradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Functional group modifications : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to assess effects on bioactivity .
  • Isothiazolidinone ring modifications : Introduce substituents at the 3- or 4-positions to evaluate steric/electronic impacts on enzyme binding .
  • In vitro assays : Test derivatives against target enzymes (e.g., PFOR in anaerobic organisms) using enzymatic inhibition assays .

Q. What computational methods can predict binding modes of this compound with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with active sites (e.g., VEGFR or PFOR enzymes) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC50 values from inhibition assays .

Q. How should contradictory data on biological activity be resolved?

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., ATPase activity assays for kinase targets) .
  • Metabolite profiling : Use LC-MS to identify in vitro metabolites that may alter activity .
  • Off-target screening : Employ proteome-wide affinity chromatography to rule out nonspecific binding .

Methodological Tables

Q. Table 1: Key Hydrogen Bonding Parameters in Related Benzamides

Donor–AcceptorDistance (Å)Angle (°)Symmetry CodeReference
N1–H1⋯N22.89168-x+2, -y+1, -z+1
C4–H4⋯F23.12145x+1, y, z

Q. Table 2: Example Synthetic Yields for Analogous Compounds

Compound ClassYield (%)Purification MethodReference
Thiazolidinone-azole hybrids47–65Silica gel (CH2Cl2:MeOH)
Imidazo[1,2-a]pyridine carboxamides72Recrystallization (MeOH)

Key Considerations for Experimental Design

  • Control groups : Include known inhibitors (e.g., nitazoxanide for PFOR studies) to benchmark activity .
  • Crystallization solvents : Methanol or DMF/water mixtures often yield diffraction-quality crystals for benzamides .
  • Toxicity screening : Use Wistar albino mice for acute toxicity studies (OECD 423 guidelines) before in vivo trials .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。